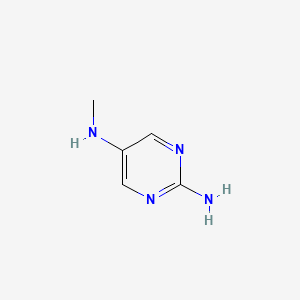

N5-Methylpyrimidine-2,5-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N4 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

5-N-methylpyrimidine-2,5-diamine |

InChI |

InChI=1S/C5H8N4/c1-7-4-2-8-5(6)9-3-4/h2-3,7H,1H3,(H2,6,8,9) |

InChI Key |

SNBNBIXALBFMTE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN=C(N=C1)N |

Origin of Product |

United States |

The Significance of Pyrimidine and Pyridine Diamine Scaffolds in Organic Synthesis

The foundational structures of pyrimidine (B1678525) and pyridine (B92270) are of great importance in the world of chemistry, particularly in the synthesis of new molecules. nih.govnih.gov These six-membered rings, containing two and one nitrogen atom respectively, are key components in a vast number of both naturally occurring and man-made compounds. nih.govnih.gov

The pyrimidine framework is famously a constituent of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil. nih.gov It is also found in vitamin B1 (thiamine). nih.gov Beyond nature, synthetic compounds built upon the pyrimidine scaffold have found use as hypnotics. nih.gov The versatility of the pyrimidine ring makes it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. acs.orgresearchgate.net The ability to create diverse substitutions on the pyrimidine ring allows chemists to fine-tune the properties of the resulting molecules. nih.gov

Similarly, the pyridine ring is a fundamental building block in medicinal chemistry. nih.gov Its presence in a molecule can enhance pharmacokinetic properties such as metabolic stability, permeability, and potency. nih.govrsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets. nih.gov Pyridine derivatives have been successfully developed into drugs for a wide array of conditions, including cancer and viral infections. nih.govnih.gov The exploration of pyridine-containing chemical space continues to be an active area of research for the discovery of new therapeutic agents. nih.gov

An Overview of Academic Research Trajectories for N5 Methylpyrimidine 2,5 Diamine and Analogues

Established Synthetic Routes

Established synthetic strategies for forming this compound rely on classical organic reactions, including methylation, reductive amination, and condensation reactions to build the heterocyclic structure.

Methylation of Pyridine-2,5-diamine and Related Aminopyridines

Direct methylation of a precursor amine is a straightforward approach. In this context, starting with Pyridine-2,5-diamine, a selective methylation on the N5 nitrogen atom would yield the target compound. The reaction typically involves an electrophilic methyl source.

Research Findings: The direct alkylation of amines can be challenging due to the potential for multiple alkylations, leading to secondary, tertiary, or even quaternary ammonium (B1175870) salts. youtube.com To achieve selective monomethylation, specific reagents and controlled reaction conditions are necessary. The Eschweiler-Clarke reaction, for example, is a well-known method for the reductive methylation of primary or secondary amines using formaldehyde (B43269) as the carbon source and formic acid as the reductant. youtube.com This method is advantageous because it typically prevents over-methylation.

| Methylation Strategy | Reagents | Key Features |

| Direct Alkylation | Methyl iodide (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Can lead to multiple alkylations; requires careful control of stoichiometry. |

| Eschweiler-Clarke Reaction | Formaldehyde (CH₂O), Formic acid (HCOOH) | Generally provides clean monomethylation of primary and secondary amines, forming a tertiary amine if a secondary amine is the reactant. youtube.com |

Starting with 2-amino-5-nitropyridine, reduction of the nitro group would yield Pyridine-2,5-diamine, which could then undergo selective methylation.

Reductive Amination Strategies for Pyrimidine Diamine Formation

Reductive amination is a versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com

Research Findings: To synthesize this compound, one could envision a pathway starting with a pyrimidine derivative containing a carbonyl group at the 5-position. This intermediate would react with methylamine (B109427), followed by reduction. Alternatively, a pyrimidine with an amino group at the 5-position could react with formaldehyde in the presence of a reducing agent.

A range of reducing agents can be employed, each with specific reactivity profiles. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful because they are less reactive towards ketones and aldehydes than sodium borohydride (B1222165) (NaBH₄), allowing the imine formation to proceed before reduction occurs, especially in a one-pot procedure. youtube.commasterorganicchemistry.com

| Reducing Agent | Characteristics | Typical Application |

| Sodium Borohydride (NaBH₄) | Strong reductant; can reduce the starting carbonyl. | Best used in a two-step process where the imine is formed first. |

| Sodium Cyanoborohydride (NaBH₃CN) | Milder reductant; selective for imines over carbonyls. | Ideal for one-pot reductive aminations. youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder reductant; an alternative to NaBH₃CN, avoiding cyanide. masterorganicchemistry.com | Commonly used for one-pot syntheses. |

| Catalytic Hydrogenation (H₂/Pd/C) | Effective method, often providing high yields. | Can be used to reduce the imine intermediate. youtube.com |

Nucleophilic Substitution and Condensation Reactions in Pyrimidine Synthesis

The construction of the pyrimidine ring itself is a fundamental approach, often relying on the condensation of a three-carbon dielectrophilic component with a nucleophile containing the N-C-N fragment, such as guanidine (B92328) or its derivatives. nih.gov

Research Findings: The synthesis generally involves two primary methodologies: the condensation of various fragments to form the heterocycle, or the substitution of groups on a pre-formed pyrimidine ring. nih.gov For this compound, a plausible condensation route would involve reacting a suitable β-dicarbonyl compound, β-ketonitrile, or another C₃ synthon with N-methylguanidine. The presence of the methyl group on the guanidine derivative would install the required N5-methyl group directly.

Nucleophilic substitution on a pre-existing pyrimidine ring is also a common strategy. Leaving groups such as halogens (e.g., chlorine) at the 2- and 5-positions of a pyrimidine can be displaced by amines. bhu.ac.in For instance, a 2,5-dichloropyrimidine (B52856) could be reacted sequentially with ammonia (B1221849) (or an ammonia equivalent) and methylamine under controlled conditions to introduce the two different amino groups. Electrophilic substitution, such as nitration, can also be used to introduce a functional group that can later be converted to an amine. bhu.ac.ingrowingscience.com

Synthesis from Vinamidinium Salts

Vinamidinium salts are versatile intermediates used in the synthesis of various heterocyclic systems, including pyrimidines and pyridines. researchgate.netacs.org These salts act as electrophilic three-carbon (C-C-C) synthons that can react with binucleophiles to form six-membered rings.

Research Findings: The synthesis involves reacting a vinamidinium salt with a nitrogen-containing nucleophile like guanidine or thiourea (B124793) to furnish the pyrimidine ring. researchgate.net A strategy to form the target molecule could involve the reaction of a 2-substituted vinamidinium salt with N-methylguanidine. The substituents on the vinamidinium salt would need to be chosen to allow for the subsequent introduction of the amino group at the C2 position, or the salt could already contain a precursor to this group. This "bottom-up" approach allows for the direct construction of the substituted pyrimidine core. nih.govacs.org More advanced strategies even allow for the conversion of one heterocyclic system to another, such as a pyrimidine being converted to a pyridine via a vinamidinium salt intermediate. researchgate.net

Advanced and Sustainable Synthetic Approaches

Modern synthetic methods aim to improve efficiency, reduce reaction times, and minimize waste, often employing technologies like microwave irradiation.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating a wide range of reactions. The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. researchgate.netnih.gov

Research Findings: Many of the established synthetic routes for pyrimidines, such as condensation and substitution reactions, can be adapted for microwave-assisted conditions. For example, the condensation of chalcones with guanidine to form 2-aminopyrimidines has been shown to be more efficient under microwave irradiation. researchgate.net Similarly, aminodehalogenation reactions to produce substituted aminopyrazines have been successful using microwave-assisted synthesis, resulting in higher yields and shorter reaction times. cit.ie The synthesis of diketopiperazines in water has also been achieved with excellent yields using microwave heating. nih.gov It is highly plausible that the condensation and substitution reactions leading to this compound could be significantly optimized by employing microwave technology, leading to a more sustainable and efficient process.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.govcit.ie |

| Energy Transfer | Conduction and convection (slow, inefficient) | Direct interaction with molecules (rapid, efficient) |

| Temperature Control | Slower response, potential for thermal gradients | Precise and rapid control |

| Yields | Variable | Often higher yields reported researchgate.netcit.ie |

| Environmental Impact | Can require larger solvent volumes and longer energy use | Often uses less solvent and energy, aligning with green chemistry principles. nih.gov |

Continuous Flow Hydrogenation Techniques

Continuous flow hydrogenation presents a significant advancement in the synthesis of pyrimidine derivatives. This technique offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to reduced side-reactions and enhanced safety, particularly for exothermic reactions. vapourtec.comnih.gov In the context of pyrimidine synthesis, flow chemistry allows for the efficient hydrogenation of precursors. For instance, the selective hydrogenation of chlorine-containing pyrimidines can be performed in a continuous mode, which helps in maintaining the catalyst's activity for extended periods. google.comgoogle.com

Hydrogenation in a continuous flow setup typically involves passing a solution of the substrate through a heated reactor containing a solid-supported catalyst. vapourtec.comresearchgate.net The use of pre-packed catalyst cartridges is common, and hydrogen can be generated in situ, for example, through the electrolysis of water, enhancing the safety profile of the process. researchgate.net This methodology has been successfully applied to the hydrogenation of various nitrogen-containing heterocycles, suggesting its applicability to the synthesis of this compound precursors. researchgate.net The precise control afforded by flow systems can be crucial for achieving high yields and purity. vapourtec.comnih.gov

| Parameter | Batch Hydrogenation | Continuous Flow Hydrogenation |

|---|---|---|

| Safety | Higher risks associated with handling large volumes of flammable solvents and hydrogen gas. vapourtec.com | Improved safety due to smaller reaction volumes and potential for in situ gas generation. vapourtec.comresearchgate.net |

| Process Control | Less precise control over temperature and pressure, leading to potential side reactions. vapourtec.com | Excellent control over reaction parameters, enabling optimization and reproducibility. vapourtec.comnih.gov |

| Scalability | Scaling up often requires larger, specialized equipment and presents significant safety challenges. vapourtec.com | Scalability is achieved by running the process for longer durations, not by increasing reactor size. vapourtec.com |

| Catalyst Use | Catalyst recovery and reuse can be inefficient. | Facilitates the use of solid-supported catalysts in cartridges for easy reuse and reduced contamination. vapourtec.com |

Green Chemistry Principles in Pyrimidine Diamine Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance sustainability. rasayanjournal.co.inyoutube.com These principles, including waste prevention, atom economy, and the use of safer solvents and catalysts, are increasingly being integrated into the synthesis of pyrimidine derivatives. youtube.comyoutube.comnih.gov

Catalytic Methods in Synthesis

Catalytic reactions are a cornerstone of green chemistry, as they often lead to higher efficiency, reduced waste, and milder reaction conditions compared to stoichiometric methods. youtube.com In pyrimidine synthesis, a variety of catalysts are employed. For instance, iridium-pincer complexes have been used for the regioselective, multicomponent synthesis of pyrimidines from alcohols and amidines, a process that liberates only hydrogen and water as byproducts. acs.orgnih.govacs.org Copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to functionalized pyrimidines. organic-chemistry.org Furthermore, palladium catalysts have been effectively used for C-N bond formation in the synthesis of diaminopyrimidines, often with the aid of microwave irradiation to improve yields and shorten reaction times. internationaljournalcorner.com The development of recyclable catalysts, such as magnetic nanoparticles, further enhances the green credentials of these synthetic routes. growingscience.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued in green chemistry as they allow for the construction of complex molecules from three or more starting materials in a single step, which increases efficiency and reduces waste. acs.orgacs.org Several MCRs have been developed for the synthesis of the pyrimidine core. rsc.org A notable example is the iridium-catalyzed reaction of amidines with up to three different alcohols to form unsymmetrically substituted pyrimidines. acs.orgnih.gov Another strategy involves the titanium-catalyzed multicomponent reaction of amines, isocyanides, and alkynes to produce 1,3-diimine tautomers, which can then react with amidines to yield trisubstituted pyrimidines. thieme-connect.com These one-pot procedures often lead to high atom economy and simplify purification processes. nanobioletters.com

Solventless and Ultrasonic Synthesis

The use of alternative energy sources like ultrasound irradiation and the avoidance of hazardous organic solvents are key aspects of green chemistry. nih.govnih.govresearchgate.net Ultrasonic irradiation has been shown to accelerate reactions, leading to shorter reaction times and higher yields in the synthesis of pyrimidine derivatives. nanobioletters.comnih.govresearchgate.net For example, the one-pot, multicomponent synthesis of pyrimidines has been successfully carried out under ultrasonic conditions, sometimes in aqueous media or even without a catalyst. nanobioletters.comresearchgate.neteurjchem.com Solvent-free, or neat, reaction conditions, often combined with techniques like ball milling, represent another green approach that minimizes waste and can lead to the efficient synthesis of pyrimidine derivatives. growingscience.comresearchgate.net

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Example | Reference |

|---|---|---|---|

| Catalysis | Use of efficient and recyclable catalysts to minimize waste and energy consumption. | Iridium-catalyzed multicomponent synthesis; Copper-catalyzed cyclizations. | acs.orgnih.govorganic-chemistry.org |

| Multicomponent Reactions | Combining multiple reaction steps into a single, one-pot procedure to increase efficiency. | One-pot synthesis of pyrimidines from amidines and alcohols. | acs.orgnih.gov |

| Alternative Energy Sources | Employing ultrasound or microwave irradiation to accelerate reactions and improve yields. | Ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidines. | nih.govroyalsocietypublishing.org |

| Safer Solvents/Solventless Conditions | Using water as a solvent or conducting reactions without any solvent to reduce environmental impact. | Solvent-free synthesis of pyrimidine-5-carbonitrile derivatives using a magnetic nanocatalyst. | growingscience.com |

Control of Selectivity and Yield Optimization

Achieving high selectivity and optimizing yields are critical challenges in the synthesis of specifically substituted pyrimidines like this compound.

Purification Methodologies for Reaction Products

The purification of this compound and related pyrimidine derivatives is a critical step to isolate the target compound from unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical and chemical properties of the product, the nature of the impurities, and the desired level of purity. Common techniques employed include recrystallization, column chromatography, extraction, and precipitation via salt formation.

Recrystallization

Recrystallization is a widely used technique for purifying solid pyrimidine derivatives. This method relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution.

In the synthesis of related 2,4-diaminopyrimidines, the final product is often purified by recrystallization. google.com Solvents such as hot water, ethanol, or ethyl acetate (B1210297) are frequently utilized. google.comnih.gov For instance, after synthesis, the crude 2,4-diaminopyrimidine (B92962) base can be extracted with ethyl acetate, which upon evaporation, yields a white crystalline product of high purity. google.com

Table 1: Solvents Commonly Used for Recrystallization of Pyrimidine Derivatives

| Solvent | Application Notes | Reference |

| Ethyl Acetate | Used for extraction and subsequent crystallization upon evaporation. Effective for obtaining a practically pure, white crystalline product. | google.com |

| Ethanol | A common solvent for recrystallizing final pyrimidine products. nih.gov | nih.gov |

| Water | Hot water can be used to dissolve the crude product, which then crystallizes upon cooling. |

Chromatographic Methods

Chromatography is a powerful technique for separating and purifying components of a mixture. For pyrimidine derivatives, column chromatography and preparative thin-layer chromatography (TLC) are particularly common. nih.gov

Column Chromatography: This method involves passing the crude product mixture through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates, allowing for their separation. For various pyrimidine and pyridine derivatives, purification is often achieved by column chromatography on silica gel. nih.govacs.org In some procedures, the crude filtrate is adsorbed onto silica gel and purified using a gradient of ethyl acetate in petroleum ether. acs.org All synthesized compounds in some studies were purified using chromatographic methods. researchgate.net

Preparative Thin-Layer Chromatography (TLC): When smaller quantities of material need to be purified, preparative TLC can be employed. The separation principle is similar to column chromatography, but it is performed on a plate coated with the stationary phase. nih.gov

Table 2: Chromatographic Purification of Pyrimidine Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Reference |

| Column Chromatography | Silica Gel | Gradient of ethyl acetate in petroleum ether | acs.org |

| Column Chromatography | Silica Gel | Not specified | nih.govnih.govacs.org |

| Preparative TLC | Not specified | Not specified | nih.gov |

Extraction

Liquid-liquid extraction is used to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Following the synthesis of certain pyrimidine derivatives, extraction with a solvent like ethyl acetate is performed. The combined organic layers are then washed, dried over an anhydrous salt such as sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can then be further purified. nih.gov

Purification via Salt Formation

A specific method has been developed to purify 2,4-diaminopyrimidines, which addresses the issue of their high water solubility when formed as hydrochloride salts. google.com It was discovered that converting the hydrochloride salt to a sulfate salt by treatment with a solution containing a high concentration of sulfate ions (e.g., sulfuric acid or concentrated sodium sulfate solution) facilitates the crystallization of the product. google.com This process yields a sulfate salt of high purity. To recover the free base, the precipitate is separated, redissolved in water containing an alkali or alkali carbonate, and then the pure 2,4-diaminopyrimidine base is extracted using an organic solvent. google.com This technique is particularly useful for separating the product from water-soluble impurities and unreacted starting materials.

Reactivity and Chemical Transformations of N5 Methylpyrimidine 2,5 Diamine Derivatives

Functional Group Reactivity at Pyrimidine (B1678525) Diamine Core

The intrinsic reactivity of the pyrimidine diamine nucleus allows for direct modifications, leading to a diverse array of derivatives.

The pyrimidine ring system, particularly when substituted with electron-donating groups like amines, is subject to oxidative transformations. While direct oxidation studies on N5-Methylpyrimidine-2,5-diamine are not extensively detailed, the reactivity of related structures provides significant insight. For instance, thiamine, which contains an aminopyrimidine moiety, undergoes oxidation to form the fluorescent derivative thiochrome (B1210408) wikipedia.org.

In the synthesis of more complex heterocyclic systems, pyrimidine derivatives often undergo an oxidation step. The formation of certain 5,8-dihydropyrido[2,3-d]pyrimidines involves a final oxidation stage to yield the stable aromatic product nih.gov. Furthermore, 2-thiouridine (B16713) derivatives, which are structurally related to thio-analogues of the target compound, are known to react with oxidizing agents like iodine, resulting in a 2-thio to 2-oxo transformation nih.gov. These examples underscore the potential for oxidative derivatization of the this compound core.

Reduction reactions are also pertinent to the chemistry of this compound derivatives. In one documented synthesis, this compound was utilized as a reagent in a mixture containing zinc powder and ammonium (B1175870) chloride, conditions typically associated with reduction processes googleapis.com.

Beyond the core, functional groups introduced onto the pyrimidine scaffold can be readily reduced. For example, a common strategy in the synthesis of pyrimidine derivatives involves the reduction of an azide (B81097) to an amine. The conversion of 5-azidomethyl-uridine (B10855054) derivatives to 5-aminomethyl compounds has been successfully achieved using triphenylphosphine (B44618) (Ph₃P) followed by ammonium hydroxide (B78521) (NH₄OH), demonstrating a mild and efficient method for generating amine derivatives on a pyrimidine framework nih.gov. This highlights a viable pathway for elaborating derivatives of this compound.

The electron-rich nature of the 2,5-diaminopyrimidine (B1361531) system facilitates electrophilic substitution reactions. Research on the closely related 2,4-diaminopyrimidine (B92962) has shown that electrophilic substitution, such as nitration or halogenation, preferentially occurs at the 6-position rsc.org. The amino groups strongly activate the ring towards electrophilic attack, and the position of substitution is directed by the combined electronic effects of the substituents and the ring nitrogen atoms.

The general principles of electrophilic substitution on nitrogen-containing heterocycles like pyridine (B92270) suggest that the reaction proceeds via an intermediate where the positive charge is stabilized and not placed on an electronegative nitrogen atom youtube.com. For diaminopyrimidines, this stabilization directs incoming electrophiles to specific, activated positions on the ring rsc.org. This reactivity provides a direct method for introducing new functional groups onto the this compound core.

Derivatization Strategies for Pyrimidine-2,5-diamine Systems

Building upon the core pyrimidine-2,5-diamine structure, various derivatization strategies can be employed to synthesize more complex molecules, such as Schiff bases and S-alkylated compounds.

Schiff bases, or imines, are valuable intermediates in organic synthesis and are typically formed through the condensation of a primary amine with an aldehyde or ketone wikipedia.orgyoutube.com. The this compound molecule possesses a primary amino group at the C2 position, making it an ideal candidate for Schiff base formation. The N5-methylamino group is a secondary amine and does not typically form a stable imine.

The general mechanism involves the nucleophilic attack of the primary amine onto the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine youtube.comresearchgate.net. This reaction is well-documented for pyrimidine systems. For instance, pyrimidine Schiff bases have been synthesized by reacting pyrimidine-5-carbaldehyde (B119791) derivatives with various amines nih.gov. This strategy allows for the linkage of the this compound core to a wide variety of other molecules through a stable imine bond.

| Reaction Type | Reactant(s) | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | 2-Thiouridine derivative | Iodine (I₂) | 2-Oxo-uridine derivative | nih.gov |

| Reduction | This compound containing molecule | Zinc powder, NH₄Cl, Methanol | Reduced derivative | googleapis.com |

| Electrophilic Substitution | 2,4-Diaminopyrimidine | Nitrating or halogenating agents | 6-Substituted-2,4-diaminopyrimidine | rsc.org |

| Schiff Base Formation | Pyrimidine-5-carbaldehyde, Primary Amine | Condensation | Pyrimidine Schiff Base (Imine) | nih.gov |

| S-Alkylation | Pyrimidine-thione | Alkyl Halide | Alkylthio-pyrimidine | nih.gov |

For derivatives of this compound where the C2-amino group is replaced by a thione (C=S), S-alkylation presents a powerful derivatization strategy. The synthesis of pyrimidine-thiones is a common practice, and these compounds serve as versatile intermediates nih.govacs.org.

The sulfur atom of the thione group is a soft nucleophile and readily reacts with electrophiles like alkyl halides in a process known as S-alkylation. This reaction yields 2-alkylthio-pyrimidine derivatives, which are themselves valuable precursors for further transformations. For example, 2-alkylthio-pyrimidines can undergo subsequent aminolysis reactions to introduce various amino groups at the 2-position nih.gov. The synthesis of compounds such as 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) demonstrates the utility of this approach for creating highly functionalized pyrimidines acs.org. This strategy effectively allows for the introduction of a wide range of sulfur-linked side chains to the pyrimidine core.

Functionalization through C-N Bond Formation and C-H Activation

The pyrimidine ring, being electron-deficient, is susceptible to functionalization through various modern synthetic methodologies, including cross-coupling reactions for C-N bond formation and direct C-H activation. These methods offer powerful tools for the late-stage functionalization of the pyrimidine core, enabling the introduction of a wide array of substituents.

Recent advancements have demonstrated the feasibility of direct C-H functionalization of pyrimidines, a process that avoids the pre-functionalization often required in traditional cross-coupling reactions. researchgate.netthieme-connect.com This approach is highly atom-economical and allows for the direct introduction of aryl, alkyl, or amino groups onto the pyrimidine ring. While specific examples involving this compound are not extensively documented, the general principles of pyrimidine C-H activation can be applied. The presence of the two amino groups on the pyrimidine ring in this compound would significantly influence the regioselectivity of such reactions, directing the functionalization to specific positions on the ring.

Transition-metal-catalyzed reactions are pivotal in this context. thieme-connect.com For instance, palladium-catalyzed C-H arylation can be employed to introduce aryl groups at specific positions on the pyrimidine ring. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity and achieving high yields. Similarly, C-N bond formation can be achieved through methods like the Buchwald-Hartwig amination, allowing for the introduction of additional amino substituents.

The table below summarizes representative C-H activation and C-N bond formation reactions on the pyrimidine scaffold, illustrating the potential for functionalizing this compound derivatives.

| Reaction Type | Catalyst/Reagents | Substrate Scope | Potential Application for this compound |

| C-H Arylation | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA | Various pyrimidines and aryl halides | Introduction of aryl groups to the pyrimidine core. |

| C-H Amination | [Ru(p-cymene)Cl₂]₂, NaOAc | Pyrimidines and anilines | Direct introduction of an additional amino substituent. |

| C-H Alkenylation | [Rh(Cp*)Cl₂]₂, AgSbF₆ | Pyrimidines and alkenes | Introduction of vinyl groups for further transformations. |

Derivatization of Amino Groups for Hybrid Systems

The two amino groups of this compound serve as versatile handles for the synthesis of hybrid molecules, where the pyrimidine core is linked to other pharmacologically active moieties. mdpi.com This molecular hybridization strategy is a powerful approach in drug discovery, aiming to combine the therapeutic advantages of different molecular entities into a single compound. nih.gov

The primary and secondary amino groups can undergo a variety of chemical transformations, including acylation, alkylation, and sulfonylation. These reactions allow for the attachment of various side chains, which can modulate the physicochemical properties and biological activity of the resulting hybrid molecules. For instance, the amino groups can be acylated with carboxylic acids or their derivatives to form amides, or they can react with sulfonyl chlorides to yield sulfonamides.

The synthesis of pyrimidine-based hybrid molecules has been explored for various therapeutic applications, including anticancer and antimicrobial agents. acs.orgresearchgate.net By carefully selecting the coupling partner, it is possible to design hybrid molecules with improved target affinity, enhanced efficacy, and reduced side effects. The derivatization of the amino groups can also be used to attach linkers for conjugation to biomolecules or to introduce fluorescent tags for imaging applications.

The following table provides examples of derivatization reactions that can be applied to the amino groups of this compound for the synthesis of hybrid systems.

| Derivatization Reaction | Reagents | Functional Group Introduced | Potential Hybrid System |

| Acylation | Carboxylic acid, DCC/DMAP | Amide | Pyrimidine-peptide conjugates |

| Sulfonylation | Sulfonyl chloride, pyridine | Sulfonamide | Pyrimidine-sulfonamide antibacterial agents |

| Reductive Amination | Aldehyde/ketone, NaBH₃CN | Substituted amine | Pyrimidine-polyamine conjugates |

| Urea/Thiourea (B124793) Formation | Isocyanate/Isothiocyanate | Urea/Thiourea | Pyrimidine-based kinase inhibitors |

Formation of Fused Heterocyclic Ring Systems

The inherent reactivity of the diamino-substituted pyrimidine core of this compound makes it an excellent precursor for the synthesis of fused heterocyclic ring systems. nih.gov Cyclocondensation reactions, involving the reaction of the diamine with bifunctional electrophiles, can lead to the formation of a variety of bicyclic and polycyclic heteroaromatic compounds. jlu.edu.cn

For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyrazino[2,3-d]pyrimidine derivatives. Similarly, reaction with α,β-unsaturated carbonyl compounds can yield pyridopyrimidines. The specific outcome of the cyclocondensation reaction is dependent on the nature of the electrophilic reagent and the reaction conditions employed.

The formation of these fused ring systems significantly expands the chemical space accessible from this compound, providing access to novel scaffolds with potential applications in medicinal chemistry and materials science. The resulting fused heterocycles often exhibit unique photophysical and biological properties.

The table below outlines some of the possible cyclocondensation reactions for the formation of fused heterocyclic systems from this compound.

| Electrophilic Reagent | Fused Ring System Formed | Potential Biological Activity |

| 1,2-Diketones (e.g., biacetyl) | Pyrazino[2,3-d]pyrimidine | Kinase inhibitors |

| α-Halo ketones | Imidazo[4,5-d]pyrimidine | Antiviral agents |

| β-Ketoesters | Pyrido[2,3-d]pyrimidine | Anti-inflammatory agents |

| Carbon disulfide | Thiazolo[4,5-d]pyrimidine | Antimicrobial agents |

Structural Characterization and Spectroscopic Analysis in Research

X-ray Crystallography and Solid-State Structural Elucidation

Analysis of Hydrogen Bonding Networks and Supramolecular Synthons

Information on the specific hydrogen bond donors and acceptors, and the resulting supramolecular synthons for N5-Methylpyrimidine-2,5-diamine, is not available in the current body of scientific literature.

Investigation of Crystal Packing and Dimeric Arrangements

There are no published studies detailing the crystal packing or the presence and nature of dimeric arrangements in the solid state of this compound.

Molecular Geometry and Conformation Analysis (Planarity, Dihedral Angles, Endocyclic Angles)

Specific data regarding the planarity of the pyrimidine (B1678525) ring, the dihedral angles between the ring and its substituents, and the endocyclic bond angles for this compound have not been reported.

Theoretical and Computational Chemistry Studies on N5 Methylpyrimidine 2,5 Diamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule. For a compound like N5-Methylpyrimidine-2,5-diamine, these studies would provide invaluable insights.

Density Functional Theory (DFT) for Structure Optimization and Quantum Chemical Insights

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate various electronic properties. For this compound, a DFT study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set to accurately model its geometry and electronic distribution. Such calculations could yield crucial data on bond lengths, bond angles, and dihedral angles, providing a solid foundation for understanding its structural characteristics.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Following DFT calculations, Natural Bond Orbital (NBO) analysis could be employed to investigate charge distribution, hybridization, and the nature of bonding within this compound. This would help in understanding the interactions between the methyl group, the pyrimidine (B1678525) ring, and the diamine substituents.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a different perspective by analyzing the electron density topology to characterize atomic and bond properties. For this compound, a QTAIM analysis would identify bond critical points and characterize the nature of the chemical bonds (e.g., covalent vs. electrostatic interactions).

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of a molecule. For this compound, an MEP map would highlight regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule might interact with other molecules, such as biological receptors, and for understanding its intermolecular interactions.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound and its potential as a ligand.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Assessment

Molecular Dynamics (MD) simulations would allow for the study of the conformational dynamics and stability of this compound over time. By simulating the motion of the atoms, researchers could observe how the molecule flexes and changes shape in different environments (e.g., in a solvent or a protein binding site). This would provide a more realistic picture of its behavior compared to a static optimized structure.

Ligand-Protein Interaction Prediction (e.g., Covalent Docking, Binding Affinity Calculations)

Given that many pyrimidine derivatives are investigated as inhibitors of proteins like kinases, it is plausible that this compound could be studied in this context. Molecular docking simulations could predict the preferred binding orientation of the molecule within the active site of a target protein. If a reactive group is present, covalent docking methods could be used to model the formation of a covalent bond with a specific amino acid residue. Following docking, binding affinity calculations (e.g., using MM/PBSA or MM/GBSA methods) could estimate the strength of the interaction, providing a quantitative measure of its potential as a ligand.

While the specific application of these powerful computational tools to this compound remains to be documented in peer-reviewed literature, the established methodologies are well-suited to unlock a deeper understanding of this compound's chemical nature and potential applications. Future research in this area would be highly valuable to the scientific community.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and chemical research, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in predicting the activity of new compounds, thereby optimizing the selection of candidates for synthesis and further testing. nih.gov

Data Set Compilation : A series of pyrimidine derivatives with known biological activities (e.g., enzyme inhibition, receptor binding) would be gathered.

Molecular Descriptor Calculation : A wide array of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Model Development : Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to create a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

In a study on a series of 2,4-diamino-pyrimidine derivatives with antimalarial activity, QSAR analysis revealed that lipophilicity was a key factor driving the biological effect. While these are different isomers, this finding suggests that similar physicochemical properties could be significant for the activity of this compound. Future QSAR studies on this compound would be invaluable in guiding the design of more potent and selective analogues for various therapeutic targets.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method provides a graphical representation of the regions of close contact between neighboring molecules, offering insights into the nature and strength of interactions such as hydrogen bonds and van der Waals forces. ccsbase.net

A dedicated Hirshfeld surface analysis for this compound has not been reported. However, an analysis of a related complex molecule provides a clear indication of the types of interactions that would be expected. nih.gov For a crystalline structure of this compound, the analysis would likely reveal the following key interactions:

N-H···N Hydrogen Bonds : The primary amine group (-NH2) and the pyrimidine ring nitrogens are strong candidates for forming intermolecular hydrogen bonds, which would be crucial for the stability of the crystal packing.

C-H···N Interactions : Weaker hydrogen bonds involving the methyl group and aromatic C-H donors with the nitrogen acceptors of the pyrimidine ring are also anticipated.

H···H Contacts : A significant portion of the Hirshfeld surface would be associated with non-specific hydrogen-hydrogen contacts. ccsbase.net

The analysis generates two-dimensional "fingerprint plots" that quantify the contribution of different types of intermolecular contacts. ccsbase.net For instance, a study on a complex heterocyclic system showed that H···H interactions accounted for 52.5% of the total surface, while N···H/H···N and C···H/H···C interactions contributed 19.2% and 18.8%, respectively. ccsbase.netnih.gov A similar distribution would be anticipated for this compound, highlighting the importance of both specific hydrogen bonds and more diffuse van der Waals forces in its solid-state structure.

Predicted Collision Cross Section (CCS) Values

The Collision Cross Section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase. It is an increasingly important parameter in analytical techniques like ion mobility-mass spectrometry (IM-MS) for the confident identification of small molecules. While experimental CCS values for this compound are not available, computational methods can provide reliable predictions.

Various prediction tools, such as CCSbase, utilize machine learning models trained on large datasets of experimentally determined CCS values to estimate this property for novel compounds. uni.lu These predictions are invaluable for the tentative identification of compounds in complex mixtures where authentic standards are not available.

Predicted CCS values for adducts of the closely related compound N5-(2-methoxyethyl)-n5-methylpyridine-2,5-diamine have been calculated using CCSbase and are presented below. Given the structural similarity, these values provide a reasonable estimate for the CCS of this compound derivatives.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 182.12878 | 139.7 |

| [M+Na]+ | 204.11072 | 146.5 |

| [M-H]- | 180.11422 | 143.0 |

| [M+NH4]+ | 199.15532 | 158.4 |

| [M+K]+ | 220.08466 | 145.9 |

| [M+H-H2O]+ | 164.11876 | 132.2 |

| [M+HCOO]- | 226.11970 | 165.2 |

| [M+CH3COO]- | 240.13535 | 189.7 |

| [M+Na-2H]- | 202.09617 | 146.1 |

| [M]+ | 181.12095 | 140.7 |

| [M]- | 181.12205 | 140.7 |

Data sourced from PubChemLite, predicted using CCSbase.

These predicted values are crucial for developing analytical methods for the detection and identification of this compound and its metabolites in various biological and environmental matrices.

Applications in Advanced Chemical Research and Materials Science

Building Blocks for Complex Organic and Heterocyclic Compound Synthesis

The utility of N5-Methylpyrimidine-2,5-diamine as a foundational unit in organic synthesis is an area of active interest. Its reactive sites allow for the construction of more elaborate molecular architectures.

Design and Synthesis of Compound Libraries

While the structural motifs of this compound suggest its potential as a scaffold for combinatorial chemistry and the generation of compound libraries, specific examples and detailed research findings on its use for this purpose are not widely available in the reviewed scientific literature. The creation of such libraries would typically involve the systematic modification of its amino groups to produce a diverse set of related molecules for screening in various applications.

Precursors and Intermediates in Advanced Synthesis

This compound has been documented as an intermediate in the multi-step synthesis of complex heterocyclic compounds. googleapis.com Specifically, it serves as a key precursor in the preparation of substituted pyrimidine (B1678525) derivatives that are investigated for their potential applications in medicinal chemistry. googleapis.com

One notable example involves the use of this compound in a reaction sequence aimed at producing 2,4-bis(nitrogen-containing group)-substituted pyrimidine compounds. In a documented synthetic pathway, this compound is dissolved in methanol, to which zinc powder and ammonium (B1175870) chloride are added. The mixture is then heated, and following the reaction, the product is extracted, demonstrating its role as a reactive intermediate that can be transformed into more complex molecular structures. googleapis.com This highlights its utility as a foundational element for building molecules with specific functionalities.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to form large, well-ordered structures. The hydrogen bonding capabilities and aromatic nature of this compound make it a theoretical candidate for such applications, although specific research is limited.

Design of Co-Crystals with Specific Properties

The design of co-crystals involves the co-crystallization of two or more different molecules to form a new crystalline solid with unique properties. The hydrogen bond donors and acceptors on the this compound molecule make it a potential component for crystal engineering. However, based on the surveyed literature, there are no specific published studies detailing the design and characterization of co-crystals involving this compound.

Formation of Supramolecular Coordination Polymers

Coordination polymers are formed by the self-assembly of metal ions and organic ligands. The nitrogen atoms in the pyrimidine ring and the amino groups of this compound could potentially act as coordination sites for metal ions. This would enable the formation of one-, two-, or three-dimensional polymer networks. At present, there is a lack of specific research in the public domain on the use of this compound as a ligand for the synthesis of supramolecular coordination polymers.

π-Stacking Interactions in Crystal Packing

Development of π-Conjugated Materials

The unique electronic characteristics of the pyrimidine core, being both aromatic and electron-withdrawing, make it an excellent building block for π-conjugated materials. rsc.org These materials are fundamental to the development of advanced optoelectronic devices. The strategic placement of electron-donating groups, such as the amino groups in this compound, onto the electron-deficient pyrimidine ring can create a "push-pull" system. This intramolecular charge transfer character is crucial for tuning the optical and electronic properties of the resulting materials. researchgate.net

The incorporation of a pyrimidine ring is a well-established strategy in the design of calamitic, or rod-shaped, liquid crystals. tandfonline.comtandfonline.com The rigidity and structural characteristics of the pyrimidine moiety influence the formation and stability of various mesophases, such as smectic and nematic phases, which are crucial for display technologies. tandfonline.comgoogle.com While research has not focused specifically on this compound, its core structure is analogous to those used in known pyrimidine-based liquid crystals. By functionalizing its amino groups with appropriate long-chain alkyl or alkoxy groups, it could be readily integrated into mesogenic molecules.

In the field of light-emitting materials, pyrimidine derivatives are recognized for their utility in creating push-pull type dyes for Organic Light-Emitting Diodes (OLEDs). researchgate.net The electron-deficient nature of the pyrimidine ring allows it to function as a π-accepting moiety. When combined with electron-donating substituents, this architecture allows for the tuning of photophysical properties. researchgate.net The amino groups of this compound can serve as effective electron donors, making the compound a prime candidate for the development of new emissive materials.

The same push-pull electronic structure that benefits light-emitting materials is also highly desirable for nonlinear optical (NLO) applications. NLO materials can alter the properties of light and are essential for technologies like optical data storage and telecommunications. rsc.org A significant body of research demonstrates that pyrimidine-based chromophores can exhibit large second- and third-order NLO responses. researchgate.netrsc.org The NLO properties arise from the modification of electrical interactions between the donor and acceptor groups within the molecule. researchgate.net The diamino-substituted pyrimidine structure of this compound provides a framework for creating such chromophores, where the amino groups act as donors to the pyrimidine acceptor, potentially leading to materials with significant NLO activity. rsc.org The enhanced NLO behavior in such systems is often observed in the crystalline phase, where intermolecular interactions further amplify the effect. rsc.org

Charge transport is an intrinsic property of the π-conjugated systems used in OLEDs and other organic electronic devices. The ability of these materials to efficiently transport electrons and holes is critical for device performance. While charge transport in this compound itself has not been studied, related pyrimidine-based materials are integral to optoelectronic devices, indicating their capacity for charge mobility. researchgate.net

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionality. Their synthesis relies on the reaction of multitopic monomers to form extended networks. researchgate.net Diamine compounds are common building blocks, acting as linkers that connect multi-aldehyde or other complementary monomers, often through Schiff base chemistry. nih.gov

Pyridine- and pyrimidine-based COFs have attracted significant attention for applications in electrocatalysis, energy storage, and adsorption. researchgate.netnih.govrsc.org The nitrogen atoms within the framework can act as coordination sites for metal ions or as active sites for catalysis and selective adsorption. researchgate.netpatsnap.com Given that this compound possesses two reactive amine groups, it is an ideal candidate to serve as a nitrogen-rich monomer for the synthesis of novel COFs. The resulting pyrimidine-functionalized COF could exhibit a high surface area and ordered pores, providing a platform for applications such as the electrocatalytic oxygen evolution reaction or selective sensing. researchgate.netpatsnap.com

Ligand Design for Metal Complexes and Catalysis

The nitrogen atoms in the pyrimidine ring and on the amino substituents make this compound an excellent precursor for designing polydentate ligands for metal coordination. The resulting metal complexes can exhibit interesting structural, electronic, and catalytic properties.

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. sdiarticle5.com They are among the most versatile and widely studied ligands in coordination chemistry due to their straightforward synthesis and the ease with which their electronic and steric properties can be tuned. rsc.org Aminopyrimidines are frequently used as the amine precursor for synthesizing Schiff base ligands. mdpi.comresearchgate.net

This compound, with its primary amine at the C2 position, can readily react with various aldehydes and ketones to form Schiff base ligands. For instance, condensation with salicylaldehyde (B1680747) or its derivatives would produce a ligand with multiple donor atoms (the imine nitrogen, the pyrimidine ring nitrogen(s), and the phenolic oxygen), making it an excellent chelating agent for a wide range of transition metal ions, including Cu(II), Ni(II), Co(II), and Pd(II). sdiarticle5.comresearchgate.netmdpi.com The resulting metal complexes often possess well-defined geometries, such as octahedral or tetrahedral, and exhibit high stability. mdpi.com

Schiff base metal complexes are widely explored as catalysts in various organic transformations. The metal center's catalytic activity can be finely tuned by the electronic and steric properties of the surrounding ligand. mdpi.com For example, pyrimidine-2,4,6-trione copper(II) complexes have demonstrated catalytic activity in the peroxidative oxidation of cyclohexane. mdpi.com Similarly, cobalt complexes of pyrimidine-functionalized COFs have been shown to be efficient electrocatalysts. researchgate.net

Metal complexes derived from this compound Schiff base ligands are therefore promising candidates for catalysis. The combination of the pyrimidine ring and the coordinated metal ion could facilitate redox processes, making them suitable for oxidation reactions or other synthetic transformations. The ability to systematically modify the Schiff base by changing the aldehyde component provides a straightforward method to create a library of catalysts and optimize their performance for specific organic synthesis applications. mdpi.com

Molecular Probes for Receptor Binding Studies

The utility of this compound and its structural analogs extends into the sophisticated realm of chemical biology, particularly as molecular probes for investigating receptor binding. The core structure of pyrimidine-2,5-diamine serves as a versatile scaffold for the design of ligands that can selectively interact with specific biological targets. Researchers have successfully synthesized and characterized derivatives of this scaffold to probe the binding pockets of various receptors, yielding valuable insights into their structure-activity relationships (SAR).

A notable area of research has been the development of derivatives of a structurally related compound, 2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, as potent and selective inverse agonists for the human A2A adenosine (B11128) receptor (hA₂A AR). nih.gov These studies underscore the potential of the pyrimidine-diamine core in generating high-affinity ligands.

In one such study, a series of N5-(hetero)arylalkyl-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine derivatives were synthesized and evaluated for their binding affinity at the hA₂A AR. nih.gov The research demonstrated that these compounds act as inverse agonists, with several exhibiting binding affinities in the nanomolar to subnanomolar range. Competition binding assays are a standard method used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

The detailed research findings revealed that specific substitutions on the N5 position of the pyrimidine-diamine scaffold significantly influence the binding affinity. For instance, compounds with certain heteroarylalkyl groups at this position displayed remarkably high affinity. The table below summarizes the binding affinities (Ki) of selected derivatives at the hA₂A AR.

| Compound | N5-Substituent | Ki (nM) |

| 4 | 2-(2-Furyl)ethyl | 0.43 |

| 5 | 2-(3-Furyl)ethyl | 0.58 |

| 6 | 2-(2-Thienyl)ethyl | 0.39 |

| 11 | 3-(2-Furyl)propyl | 0.77 |

Data sourced from a study on N5-heteroarylalkyl-substituted-2-(2-furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine-based derivatives. nih.gov

Furthermore, functional assays, such as measuring cyclic AMP (cAMP) levels, were employed to characterize the pharmacological activity of these compounds. As inverse agonists, these derivatives were shown to inhibit the basal activity of the receptor, with some compounds demonstrating potency (IC₅₀) in the picomolar range. The IC₅₀ value represents the concentration of a compound that is required for 50% inhibition of a biological or biochemical function.

The research highlights the critical role of the pyrimidine-diamine scaffold in orienting the substituents for optimal interaction with the receptor's binding site. The structure-activity relationship data obtained from these studies are instrumental in the rational design of more potent and selective molecular probes for studying the A2A adenosine receptor and potentially other G protein-coupled receptors (GPCRs).

Research Perspectives and Future Directions

Exploration of Novel Derivatization Pathways and Chemical Space Expansion

The presence of two reactive amine groups and an aromatic pyrimidine (B1678525) core in N5-Methylpyrimidine-2,5-diamine makes it a versatile scaffold for the synthesis of a wide array of derivatives. The expansion of its chemical space can be achieved through several established and innovative derivatization strategies. The reactivity of the amino groups allows for common transformations such as acylation, alkylation, and arylation, leading to a diverse set of amides, secondary and tertiary amines.

Furthermore, the pyrimidine ring itself can be a site for modification, although this is often more challenging. The development of novel catalytic methods could enable direct C-H functionalization of the pyrimidine ring, opening up new pathways to previously inaccessible derivatives. The synthesis of 2,5-substituted pyrimidines has been explored as a strategy for developing new bioactive molecules. nih.gov

The exploration of these derivatization pathways will be crucial for building libraries of compounds based on the this compound core. These libraries can then be screened for a variety of applications, from medicinal chemistry to materials science.

| Derivatization Reaction | Reagent/Catalyst | Potential Product |

| Acylation | Acid chloride, Acid anhydride | N-acylated pyrimidine-2,5-diamine |

| Sulfonylation | Sulfonyl chloride | Pyrimidine-2,5-disulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-alkylated pyrimidine-2,5-diamine |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst | N-arylated pyrimidine-2,5-diamine |

| Cyclization | Dicarbonyl compounds | Fused heterocyclic systems |

Integration of Advanced Computational Techniques for Rational Design and Property Prediction

Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules based on the this compound scaffold. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives. acs.orgbiointerfaceresearch.com This can provide valuable insights into its chemical behavior and guide the design of new synthetic targets.

Molecular docking and dynamics simulations can be used to predict the binding affinity of this compound derivatives to biological targets, which is particularly relevant for drug discovery applications. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these derivatives with their observed activities, enabling the rational design of more potent and selective compounds. mdpi.comresearchgate.net

The use of these computational techniques can significantly reduce the time and cost associated with experimental studies by prioritizing the most promising candidates for synthesis and testing.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, charge distribution, reactivity indices |

| Molecular Docking | Binding mode prediction | Binding affinity, protein-ligand interactions |

| Molecular Dynamics (MD) | Conformational analysis | Stability of complexes, dynamic behavior |

| QSAR | Structure-activity relationship | Biological activity, physicochemical properties |

Expansion into Emerging Materials Science Applications and Functional Materials Development

The unique electronic and structural properties of this compound make it a promising building block for the development of novel functional materials. Its ability to form hydrogen bonds and engage in π-π stacking interactions suggests its potential use in the construction of supramolecular assemblies and liquid crystals.

Furthermore, its diamine functionality makes it an ideal monomer for the synthesis of polymers, including polyimides and polyamides, with tailored thermal and mechanical properties. The incorporation of the pyrimidine ring into the polymer backbone can also impart specific electronic or optical properties.

There is also growing interest in the use of pyrimidine derivatives in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The tunable electronic properties of the this compound core could be exploited to create new materials with optimized charge transport and emission characteristics. The synthesis of pyrimidine derivatives as gankyrin binders has shown promise in cancer cell inhibition, indicating potential in biomedical materials. nih.gov

Development of Environmentally Benign Synthetic Protocols and Processes

The development of green and sustainable synthetic methods for this compound and its derivatives is crucial for minimizing the environmental impact of their production. This can be achieved through the use of renewable starting materials, the reduction of waste, and the use of environmentally friendly solvents and catalysts.

Catalytic methods, such as those employing transition metals or enzymes, can offer highly efficient and selective routes to the desired products, often under milder reaction conditions than traditional stoichiometric methods. chemscene.com The use of solvent-free or aqueous reaction conditions can also significantly reduce the environmental footprint of the synthesis. nih.gov

The principles of green chemistry should be integrated into all stages of the development of this compound-based technologies, from the initial synthesis of the molecule to its incorporation into functional materials and its eventual disposal or recycling.

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. |

| Use of Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Exploring biosynthetic routes from renewable resources. |

| Catalysis | Utilizing catalytic reagents in small amounts instead of stoichiometric reagents. |

Q & A

Q. What are the optimal synthetic routes for N5-Methylpyrimidine-2,5-diamine in laboratory settings?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a base-catalyzed condensation of substituted benzyl halides with pyrimidine-2,5-diamine derivatives under anhydrous conditions (e.g., sodium methoxide in methanol) is effective for introducing methyl groups at the N5 position . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate) and intermediate characterization by (e.g., δ 2.3 ppm for methyl protons) are critical for reproducibility.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : and NMR (DMSO-d6 or CDCl3) identify methyl group integration (δ 2.3–2.5 ppm) and pyrimidine ring protons (δ 7.5–8.5 ppm). HMQC and HMBC correlations confirm connectivity .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with hydrogen-bonding networks (N–H···N/O interactions) and dihedral angles between substituents providing insights into molecular packing and stability .

- Mass Spectrometry : ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H] at m/z 295 for CHClNO) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI Z87.1-compliant goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chlorinated solvents).

- Waste Disposal : Neutralize acidic/basic residues before disposal, and segregate halogenated waste per EPA guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and pharmacological properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and nonlinear optical properties. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., dihydrofolate reductase), with free energy scores (< -8 kcal/mol indicating strong inhibition) guiding structure-activity relationship (SAR) studies .

Q. How do crystallographic data resolve structural ambiguities in substituted pyrimidine derivatives?

SHELXL refinement of X-ray data (R < 0.05 for high-resolution datasets) identifies torsional strain in methyl-substituted pyrimidines. For example, deviations in bond angles (e.g., C5–N5–C methyl groups > 120°) suggest steric hindrance, validated against Cambridge Structural Database (CSD) entries .

Q. What experimental strategies address discrepancies in bioactivity data for pyrimidine derivatives?

- Dose-Response Curves : IC values for enzyme inhibition (e.g., DHFR assays) should be normalized to positive controls (e.g., methotrexate) to control for batch variability .

- SAR Analysis : Compare substituent effects (e.g., 2-chloro vs. 3-methoxy groups) on logP (HPLC-measured) and bioavailability (Caco-2 permeability assays) to rationalize potency differences .

Q. How can substituent modifications enhance the stability of this compound under physiological conditions?

- pH Stability : Accelerated degradation studies (37°C, pH 1–9) monitored by HPLC identify labile groups (e.g., hydrolysis of methoxy substituents at pH > 7).

- Pro-drug Design : Acetylation of amine groups improves metabolic stability (e.g., 2-fold increase in plasma half-life in murine models) .

Q. What analytical methods validate the purity of this compound for pharmacological studies?

- HPLC : C18 reverse-phase column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min, with UV detection at 254 nm (purity > 98%) .

- Elemental Analysis : Carbon/nitrogen ratios (theoretical vs. experimental) within ±0.3% confirm stoichiometric integrity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antimicrobial efficacy of pyrimidine derivatives?

- Strain-Specificity : Test against standardized microbial panels (e.g., ATCC strains) with MIC/MBC endpoints. For example, Gram-positive bacteria (e.g., S. aureus) may show higher susceptibility due to enhanced membrane penetration .

- Synergy Studies : Check for adjuvant effects (e.g., with β-lactams) using checkerboard assays (FIC index < 0.5 indicates synergy) .

Q. Why do computational predictions of solubility conflict with experimental data for this compound?

- Solvent Effects : COSMO-RS simulations may underestimate hydrogen-bonding capacity in polar solvents (e.g., DMSO). Experimental shake-flask solubility (e.g., 12 mg/mL in PBS) should be cross-validated with nephelometry .

- Polymorphism : DSC/TGA analyses detect polymorphic forms (melting point variations > 5°C) that alter dissolution kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.